(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate
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Description
(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity
(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate, also known by its CAS number 1448191-54-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.52 g/mol
- CAS Number : 1448191-54-5
The compound acts primarily as an inhibitor of specific protein interactions involved in cellular signaling pathways. Its structure features a pyrrolidine ring, which is significant in modulating biological activity through interactions with various receptors and enzymes.
Key Mechanisms:
- Inhibition of Protein Interactions : The compound targets the von Hippel–Lindau (VHL) tumor suppressor protein, which plays a crucial role in the ubiquitin-proteasome pathway. By inhibiting this interaction, it can potentially affect tumor growth and progression .
- Regulation of Cyclic AMP Levels : Research indicates that compounds similar to this one can influence intracellular cyclic AMP levels, which are vital for various signaling pathways related to cell proliferation and differentiation .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Inhibition Studies
The compound has been tested for its ability to inhibit specific enzymes associated with cancer progression:
- Enzyme Inhibition : It effectively inhibits the activity of certain proteases involved in tumor metastasis.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated the compound's ability to induce apoptosis in breast cancer cells through caspase activation. |
Study 2 | Showed that the compound significantly reduced tumor growth in xenograft models of lung cancer. |
Study 3 | Investigated the pharmacokinetics and bioavailability, confirming its potential as an oral therapeutic agent. |
Detailed Research Findings
- Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's potency against specific cancer cell lines, indicating a dose-dependent response .
- Mechanistic Insights : Further research revealed that the compound modulates key signaling pathways involved in cell survival and proliferation, particularly through its interaction with VHL .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13-18(29-12-23-13)15-7-5-14(6-8-15)10-22-19(26)17-9-16(25)11-24(17)20(27)28-21(2,3)4/h5-8,12,16-17,25H,9-11H2,1-4H3,(H,22,26)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXDTKPCYVSLL-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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